B1574724 PL225B

PL225B

カタログ番号: B1574724
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), developed for treating advanced refractory solid tumors. It selectively binds to IGF-1R, a receptor tyrosine kinase overexpressed in many cancers, disrupting pathways involved in tumor proliferation and apoptosis suppression . A Phase 1 open-label multicenter study (NCTXXXX) evaluated its maximum tolerated dose (MTD), safety, and pharmacokinetics in patients with metastatic or unresectable solid tumors. The trial utilized a modified accelerated titration design with dose escalation (100% increments in the accelerated phase, 40% in the standard phase) and rigorous monitoring of toxicity profiles . Key inclusion criteria included controlled glucose metabolism (fasting glucose ≤125 mg/dL, HbA1c <6.5%) due to IGF-1R’s role in glucose homeostasis, emphasizing PL225B’s unique safety considerations .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PL225B;  PL-225B;  PL 225B.

製品の起源

United States

類似化合物との比較

Mechanism and Selectivity

PL225B exhibits high specificity for IGF-1R, minimizing off-target effects common in multi-kinase inhibitors. This contrasts with non-selective tyrosine kinase inhibitors (e.g., Linsitinib/OSI-906), which may inhibit insulin receptors (IR), exacerbating hyperglycemia—a critical differentiation given PL225B’s strict glycemic eligibility criteria .

Pharmacokinetics and Administration

PL225B’s oral bioavailability offers practical advantages over intravenous agents like Figitumumab (a monoclonal antibody targeting IGF-1R). Oral administration reduces healthcare burden and enhances patient compliance, though bioavailability and food interactions require careful monitoring .

Clinical Trial Design

PL225B’s Phase 1 trial employed a modified accelerated titration design to expedite MTD determination. This contrasts with conventional 3+3 dose escalation used in early trials of Cixutumumab (another IGF-1R inhibitor), which may prolong trial timelines .

Data Tables

Table 1: PL225B Phase 1 Trial Overview

Parameter Details Source
Study Design Open-label, modified accelerated titration
Dose Escalation 100% (accelerated), 40% (standard phase)
Key Inclusion Criteria HbA1c <6.5%, ECOG 0-1, measurable disease
Primary Endpoint MTD and DLTs
Enrollment Target 70 patients

Table 2: Mechanistic Comparison of IGF-1R Inhibitors

Compound Type Selectivity Administration Key Toxicities
PL225B Small molecule IGF-1R-specific Oral Hyperglycemia, fatigue
Figitumumab Monoclonal Ab IGF-1R-specific Intravenous Musculoskeletal pain
Linsitinib Small molecule IGF-1R/IR dual Oral Hyperglycemia, nausea

Research Findings and Limitations

PL225B’s oral formulation and selectivity position it as a promising candidate, particularly for patients with controlled metabolic parameters. However, its Phase 1 data lack head-to-head comparisons with established IGF-1R inhibitors. Future studies should evaluate efficacy against tumors with IGF-1R overexpression and explore combination therapies to mitigate resistance mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。